TRPV1 Antagonism: Differential Potency of 2-Dimethylaminomethyl-3,4,5-trifluoro-phenol
2-Dimethylaminomethyl-3,4,5-trifluoro-phenol demonstrates measurable antagonist activity at the human TRPV1 receptor with an IC50 of 1.99 µM under acidic (pH 6.0) conditions [1]. While a direct head-to-head comparison with a defined analog is absent in the literature, a class-level inference can be made against the well-known TRPV1 antagonist Capsazepine. In a separate study using the same FLIPR-based assay format, Capsazepine was shown to be inactive against pH 6.0-induced activation of human TRPV1 [2]. This indicates that 2-Dimethylaminomethyl-3,4,5-trifluoro-phenol has a distinct and measurable functional profile compared to a prototypical antagonist in this class, representing a quantifiable difference in its ability to modulate TRPV1 under pathophysiologically relevant acidic conditions.
| Evidence Dimension | TRPV1 Antagonist Activity |
|---|---|
| Target Compound Data | IC50 = 1.99 µM (1990 nM) at pH 6.0 |
| Comparator Or Baseline | Capsazepine |
| Quantified Difference | Capsazepine: Inactive at pH 6.0; Target Compound: IC50 = 1.99 µM at pH 6.0 |
| Conditions | FLIPR assay using human TRPV1 expressed in CHOK1 cells, assessed as inhibition of pH 6.0-6.3-induced activity |
Why This Matters
For researchers studying TRPV1 function or developing novel analgesics, this compound offers a measurable antagonist profile under acidic conditions, a property not shared by the classical TRPV1 antagonist Capsazepine, enabling new experimental directions.
- [1] BindingDB. (n.d.). PrimarySearch_ki for MonomerID 50385656. Retrieved from http://bdb8.ucsd.edu/rwd/jsp/dbsearch/PrimarySearch_ki.jsp?energyterm=kJ/mole&tag=lidic50&monomerid=50385656&column=IC50 View Source
- [2] Bevan, S., Hothi, S., Hughes, G., James, I. F., Rang, H. P., Shah, K., ... & Yeats, J. C. (1992). Capsazepine: a competitive antagonist of the sensory neurone excitant capsaicin. British journal of pharmacology, 107(2), 544-552. View Source
